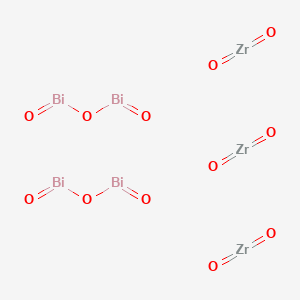
Bismuth zirconate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bismuth zirconate is a compound with the chemical formula 2Bi2O3·3ZrO2. It is known for its unique properties and applications in various fields, including materials science and electronics. This compound is part of the broader family of bismuth-based materials, which are often explored for their ferroelectric, piezoelectric, and catalytic properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Bismuth zirconate can be synthesized through various methods, including solid-state reactions, sol-gel processes, and hydrothermal synthesis. One common method involves mixing bismuth oxide (Bi2O3) and zirconium oxide (ZrO2) powders, followed by calcination at high temperatures to form the desired compound. The reaction typically occurs at temperatures ranging from 800°C to 1200°C .
Industrial Production Methods: In industrial settings, this compound is often produced using a streamlined hydrothermal synthesis process. This method involves the use of zircon minerals as a precursor, which are then subjected to hydrothermal conditions to form this compound. This approach is advantageous due to its efficiency and ability to produce high-purity materials .
Analyse Chemischer Reaktionen
Types of Reactions: Bismuth zirconate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the compound’s unique structure and the presence of bismuth and zirconium atoms.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using strong oxidizing agents such as nitric acid (HNO3) or sulfuric acid (H2SO4).
Reduction: Reduction reactions often involve the use of reducing agents like hydrogen gas (H2) or carbon monoxide (CO).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of bismuth oxide and zirconium oxide, while reduction can produce metallic bismuth and zirconium .
Wissenschaftliche Forschungsanwendungen
Bismuth zirconate has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various chemical reactions, including oxidation and reduction processes.
Biology: this compound is explored for its potential antimicrobial properties and its ability to interact with biological molecules.
Medicine: The compound is investigated for its potential use in drug delivery systems and as a component in medical imaging devices.
Industry: this compound is used in the production of ceramics, electronic components, and as a material for radiation shielding
Wirkmechanismus
The mechanism by which bismuth zirconate exerts its effects is complex and involves multiple pathways. In catalytic applications, the compound’s activity is often attributed to the presence of bismuth and zirconium atoms, which can facilitate electron transfer and promote various chemical reactions. In biological systems, this compound can interact with cellular components, leading to antimicrobial effects and potential therapeutic benefits .
Vergleich Mit ähnlichen Verbindungen
Bismuth zirconate can be compared with other similar compounds, such as bismuth sodium titanate and bismuth magnesium zirconate. These compounds share some properties with this compound but also have unique characteristics:
Bismuth Sodium Titanate: Known for its excellent ferroelectric properties and high Curie temperature, making it suitable for applications in sensors and actuators.
Bismuth Magnesium Zirconate: Exhibits strong piezoelectric properties and is used in various electronic applications.
This compound stands out due to its unique combination of ferroelectric, piezoelectric, and catalytic properties, making it a versatile material for a wide range of applications.
Eigenschaften
Molekularformel |
Bi4O12Zr3 |
|---|---|
Molekulargewicht |
1301.59 g/mol |
IUPAC-Name |
dioxozirconium;oxo(oxobismuthanyloxy)bismuthane |
InChI |
InChI=1S/4Bi.12O.3Zr |
InChI-Schlüssel |
AQFDPEFKMHFBMS-UHFFFAOYSA-N |
Kanonische SMILES |
O=[Zr]=O.O=[Zr]=O.O=[Zr]=O.O=[Bi]O[Bi]=O.O=[Bi]O[Bi]=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


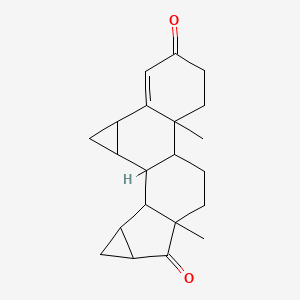
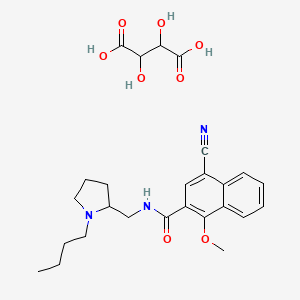
![(1H-Pyrrolo[3,2-b]pyridin-3-yl)methanol](/img/structure/B15124041.png)
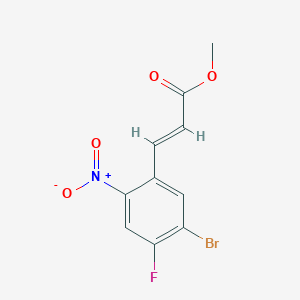
![2-((E)-2-[5-[(Z)-2-(3,3-Dimethyl-1-phenyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-2H-pyran-3(6H)-YL]ethenyl)-3,3-dimethyl-1-phenyl-3H-indolium tetrafluoroborate](/img/structure/B15124057.png)


![[5-(1-Hydroxyethyl)pyridin-3-yl]boronic acid](/img/structure/B15124066.png)
![1-[2-(3-Fluorophenyl)ethyl]piperazine dihydrochloride](/img/structure/B15124082.png)
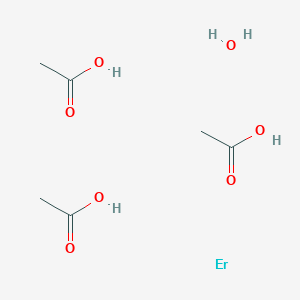
![4-(4-(3-Chlorophenoxy)-3-oxobut-1-en-1-yl)-5-hydroxyhexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B15124092.png)
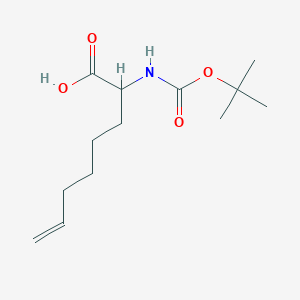
![N-Propylbicyclo[2.2.1]heptan-2-amine](/img/structure/B15124108.png)
![1-[3-(Propan-2-yloxy)propyl]azetidin-3-amine](/img/structure/B15124117.png)
